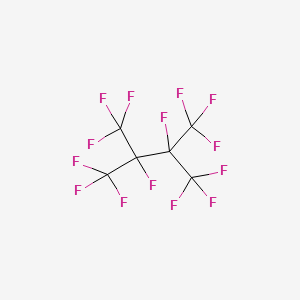

Perfluoro-2,3-dimethylbutane

描述

Contextualization within Perfluorinated Compounds Research

Perfluoro-2,3-dimethylbutane belongs to the class of perfluorinated compounds (PFCs) or, more broadly, per- and polyfluoroalkyl substances (PFAS). apolloscientific.co.uk These compounds are characterized by the replacement of all hydrogen atoms on a carbon chain with fluorine atoms. numberanalytics.com This complete fluorination imparts exceptional chemical and thermal stability due to the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. numberanalytics.com

The properties of perfluorinated compounds, such as high density, chemical inertness, and low surface tension, make them suitable for a range of specialized applications. numberanalytics.comnih.gov Research into PFCs is extensive, covering their synthesis, physicochemical properties, and behavior in various environments. researchgate.net While much of the research on PFCs has historically focused on long-chain linear compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), there is growing interest in the properties and behavior of branched isomers like this compound. nih.govpublish.csiro.au The branching in the carbon chain can influence the physical and chemical properties of the molecule, leading to different behaviors compared to their linear counterparts. researchgate.netmdpi.com

Historical Perspectives in Branched Perfluorinated Alkane Chemistry

The history of fluorinated alkanes dates back to the early 20th century. numberanalytics.com A significant breakthrough in the synthesis of perfluorinated compounds was the development of electrochemical fluorination (ECF) in the 1930s. numberanalytics.com This process, which involves the electrolysis of a hydrocarbon precursor in hydrogen fluoride (B91410), leads to the substitution of hydrogen atoms with fluorine. numberanalytics.com A notable characteristic of the ECF process is that it can produce a mixture of both linear and branched perfluorinated isomers due to rearrangements of the carbon chain during the free-radical process. researchgate.net

The synthesis of specifically branched perfluoroalkanes has also been a subject of study. For instance, research has demonstrated the synthesis of new and highly branched perfluoroalkanes through the photoinduced fluorination of hexafluoropropene (B89477) trimers. rsc.org This method has led to the formation of compounds such as perfluoro-2,3,3,4-tetramethylpentane and perfluoro-2,3,4-trimethylpentane. rsc.org Another approach involves the reaction of perfluoro-N-fluoropiperidine with perfluoropropene in the presence of ultraviolet light, which has been shown to produce this compound among other products. researchgate.net These synthetic advancements have been crucial in enabling the study of the unique properties of branched perfluorinated alkanes.

Current Research Landscape and Future Directions for this compound

Current research on this compound and other branched perfluoroalkanes is often focused on understanding their fundamental chemical and physical properties. This includes computational studies on their conformational analysis and liquid-state properties. For example, researchers have used ab initio calculations and Monte Carlo simulations to develop force fields for perfluoroalkanes, including branched structures, to better predict their behavior. researchgate.netepa.gov These studies investigate the different spatial arrangements of the atoms (conformers) and their relative energies. acs.orgresearchgate.net

The thermal stability and decomposition of perfluoroalkanes is another active area of research. Studies have investigated the pyrolysis of perfluoroazo-2-propane, which yields nitrogen and this compound as the sole products in a homogeneous, first-order reaction. researchgate.net Understanding the thermal decomposition pathways is critical for potential high-temperature applications. For instance, perfluorohexane (B1679568) isomers, including this compound, have been studied for their decomposition behavior in the context of their use as fluids in space-based applications. nasa.gov These studies are crucial for assessing the potential formation of toxic byproducts at elevated temperatures. nasa.govsynquestlabs.com

Future research on this compound is likely to continue to explore its fundamental properties and potential applications. There is a trend towards developing more environmentally benign production technologies for fluorinated compounds. marketresearchfuture.com Further research into the thermal and chemical stability of branched perfluoroalkanes will be important for their potential use in advanced materials and as dielectric fluids. numberanalytics.com Additionally, the unique properties of branched fluorocarbons are being explored in specialized applications such as anti-stiction coatings for nano-electro-mechanical (NEM) relays, where a related branched molecule, perfluoro(2,3-dimethylbutan-2-ol), has shown promise. aip.org Continued investigation into the synthesis and properties of highly branched perfluoroalkanes may open up new avenues for their use in various technological fields. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 354-96-1 | chembk.comchemsrc.comnih.gov |

| Molecular Formula | C6F14 | chembk.comchemsrc.comnih.gov |

| Molecular Weight | 338.04 g/mol | chembk.comchemsrc.comnih.gov |

| Boiling Point | 55.56°C (estimate) to 60.3°C | chembk.comchemsrc.com |

| Density | 1.655 g/cm³ to 1.82 g/cm³ | chembk.comchemsrc.com |

| Melting Point | -30°C to -15°C | chembk.com |

| Refractive Index | 1.247 to 1.2589 (estimate) | chembk.comchemsrc.com |

| Flash Point | 2.4°C | chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,3,4,4,4-octafluoro-2,3-bis(trifluoromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(3(9,10)11,4(12,13)14)2(8,5(15,16)17)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQYGIPVNCVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334445 | |

| Record name | Perfluoro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-96-1 | |

| Record name | Perfluoro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2,3-dimethylbutane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Perfluoro 2,3 Dimethylbutane

Direct Synthesis Approaches to Perfluoro-2,3-dimethylbutane

The direct synthesis of this compound from its hydrocarbon analog, 2,3-dimethylbutane (B166060), necessitates aggressive fluorination methods to replace all carbon-hydrogen bonds with carbon-fluorine bonds. These methods typically involve high-energy conditions to overcome the high activation energies associated with C-H bond cleavage.

High-Temperature and High-Pressure Fluorination Techniques

Investigation of Metallic Copper or Aluminum Mediated Reactions

The use of metallic catalysts in fluorination reactions can offer alternative pathways with potentially higher selectivity and milder conditions compared to direct fluorination with elemental fluorine.

Copper-Mediated Reactions: Copper-catalyzed reactions are known for facilitating the formation of carbon-fluorine bonds, particularly in the synthesis of perfluoroalkyl arenes. While direct copper-mediated perfluoroalkylation of an alkane like 2,3-dimethylbutane is not a commonly documented method, related methodologies suggest its potential. For instance, copper has been used in coupling reactions involving perfluoroalkyl iodides. A hypothetical pathway for the synthesis of this compound could involve a multi-step process wherein 2,3-dimethylbutane is first halogenated and then subjected to a copper-mediated fluorination or a coupling reaction with a perfluorinated fragment.

Aluminum-Mediated Reactions: Aluminum-based catalysts are also employed in various fluorination and alkylation reactions. While specific applications for the synthesis of this compound are not detailed in available research, aluminum catalysts are known to facilitate Friedel-Crafts alkylation reactions. It is conceivable that under specific conditions, an aluminum-based catalyst could mediate the fluorination of 2,3-dimethylbutane or the assembly of the perfluorinated carbon skeleton.

Formation Mechanisms in Hot Atom Chemistry

Hot atom chemistry provides a unique avenue for the synthesis of highly substituted molecules like this compound through high-energy gas-phase reactions.

18F-Recoil Systems and Radical Addition Pathways

In hot atom chemistry, high-energy atoms are generated in situ, often through nuclear reactions. The study of recoil ¹⁸F atoms in gaseous perfluoroalkanes has provided insights into the formation of complex perfluorinated molecules. When high-energy ¹⁸F atoms are generated in the presence of a perfluoroalkane, they can initiate a cascade of radical reactions.

Research has shown that in such systems, the addition of a scavenger is crucial to manage the thermalized ¹⁸F species and radicals. The products formed are a result of a reaction sequence that begins with the addition of ¹⁸F atoms or ¹⁸F-containing radicals to the scavenger molecule.

Role of Scavengers like Perfluoropropene in Product Distribution

Perfluoropropene (C₃F₆) has been identified as an effective scavenger for thermal ¹⁸F species in hot atom systems. When perfluoropropene is added to gaseous perfluoroalkanes in the presence of recoil ¹⁸F atoms, a variety of labeled saturated perfluoro-compounds are produced.

Notably, one of the main products identified in these systems is This compound . Its formation is attributed to a radical addition pathway. The initial addition of a fluorine radical (¹⁸F or a secondary radical) to perfluoropropene generates a larger perfluoroalkyl radical. Subsequent reactions, including radical-radical combinations, lead to the formation of the stable C₆ perfluorinated isomers. The distribution of the final products, including this compound, is influenced by the specific reaction conditions and the relative stability of the intermediate radicals.

Table 1: Major Perfluorohexane (B1679568) Isomers Formed in ¹⁸F-Recoil Systems with Perfluoropropene Scavenger

| Product Name | Chemical Formula |

| This compound | C₆F₁₄ |

| Perfluoro-2-methylpentane | C₆F₁₄ |

| Perfluoro-n-hexane | C₆F₁₄ |

Photochemical and Thermal Routes to this compound

Photochemical and thermal methods offer alternative energy sources to drive the synthesis of perfluorinated compounds. These routes often involve the generation of reactive intermediates that can lead to the formation of the desired product.

While specific photochemical or thermal synthetic routes directly yielding this compound are not well-documented, related studies on perfluoroalkenes provide some insights. For instance, the photochemical irradiation of perfluoro-2,3-dimethylbut-2-ene is known to cause isomerization to perfluoro-2,3-dimethylbut-1-ene. This suggests that photochemical energy can induce rearrangements within the perfluorinated carbon skeleton. It is plausible that under specific photochemical conditions, perhaps involving a suitable precursor and a photosensitizer, the synthesis of this compound could be achieved through radical coupling or addition reactions.

Thermal routes for the synthesis of perfluoroalkanes often involve high temperatures to induce bond formation or cleavage. The pyrolysis of other perfluoroalkyl compounds can lead to the formation of a mixture of smaller and larger perfluoroalkanes through radical recombination mechanisms. A targeted thermal synthesis of this compound would likely require a precursor that can controllably fragment and reassemble into the desired branched C₆ structure.

Photolysis Reactions Involving Fluorinated Heterocycles

A notable synthetic route to this compound involves the photolysis of N-halo-perfluoroheterocycles in the presence of a perfluoroalkene. Specifically, the ultraviolet irradiation of perfluoro-N-fluoropiperidine with perfluoropropene has been shown to yield this compound as one of the products. researchgate.net

The reaction mechanism is understood to proceed through the photochemical cleavage of the N-F bond in perfluoro-N-fluoropiperidine, generating a perfluoropiperidinyl radical and a fluorine radical. The subsequent interaction of these radical species with perfluoropropene initiates a cascade of radical addition and coupling reactions. The formation of the C6 backbone of this compound arises from the dimerization of perfluoroisopropyl radicals, which are generated from the addition of a fluorine radical to perfluoropropene.

Other products identified in this reaction include perfluoro-(2-methylpentane) and various N-perfluoroalkyl-piperidines, indicating a complex reaction pathway with multiple competing radical processes. researchgate.net The synthesis of fluorinated heterocycles themselves, such as aziridines and thiadiazoles, often involves cycloaddition reactions where the presence of fluoroalkyl groups enhances the reactivity of the precursors. nih.govresearchgate.net

Thermal Reactions Catalyzed by Fluoride (B91410) Sources (e.g., Caesium Fluoride)

Thermal methods catalyzed by fluoride ions, particularly from sources like caesium fluoride (CsF), are effective for the synthesis and isomerization of branched perfluoroalkanes and their precursors. wikipedia.org These reactions typically proceed via the formation of stable perfluorinated carbanion intermediates. Perfluoroalkenes can be isomerized in the presence of fluoride ions; for example, perfluoro-2,3-dimethylbut-1-ene can be quantitatively converted to the more stable internal olefin, perfluoro-2,3-dimethylbut-2-ene, with fluoride ion catalysis. rsc.org The saturated target molecule, this compound, can be obtained by subsequent fluorination of such highly branched olefinic precursors.

The catalytic activity of fluoride salts is crucial in promoting rearrangements of perfluorinated structures. In a related example, the rearrangement of perfluoro-2,3-epoxy-2-methyl pentane (B18724) into perfluoro-2-methyl-3-pentanone is efficiently catalyzed by various fluoride salts. googleapis.com The effectiveness of the catalyst is dependent on the cation, with caesium fluoride often showing high activity.

| Fluoride Source | Catalyst | Conversion Rate (%) | Reference |

|---|---|---|---|

| Sodium Fluoride | NaF | 57.9 | googleapis.com |

| Potassium Fluoride | KF | 65.6 | googleapis.com |

| Caesium Fluoride | CsF | 70.1 | googleapis.com |

| Potassium Fluoride with Crown Ether | KF / 18-crown-6 | 79.5 | googleapis.com |

This table illustrates the conversion of perfluoro-2,3-epoxy-2-methyl pentane to perfluoro-2-methyl-3-pentanone after 3 hours at 30°C in diglyme, demonstrating the relative efficacy of different fluoride catalysts in a related rearrangement reaction. googleapis.com

Derived Perfluorinated Structures and Analogues

The chemistry of this compound extends to its functionalized analogues, particularly branched perfluorinated alcohols, and the mechanistic studies of rearrangements that are characteristic of these sterically hindered molecules.

Synthesis of Perfluoro(2,3-dimethylbutan-2-ol) and Related Branched Perfluorinated Alcohols

The synthesis of highly branched tertiary perfluorinated alcohols, such as perfluoro(2,3-dimethylbutan-2-ol), is typically achieved through the nucleophilic addition of a perfluoroalkyl anion or its equivalent to a perfluorinated ketone. researchgate.net A versatile and widely used method involves the reaction of a ketone with (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3) in the presence of a fluoride catalyst, such as caesium fluoride. nih.gov

For the synthesis of perfluoro(2,3-dimethylbutan-2-ol), a plausible route would involve the reaction of perfluoro-2-butanone with a trifluoromethyl anion equivalent. The fluoride ion from CsF activates the TMS-CF3 to generate a transient trifluoromethyl anion, which then attacks the electrophilic carbonyl carbon of the perfluorinated ketone. The resulting silyl (B83357) ether intermediate is subsequently hydrolyzed to yield the desired tertiary alcohol. nih.gov This methodology is broadly applicable for the synthesis of a variety of trifluoromethylated alcohols from corresponding aldehydes and ketones. nih.gov

| Carbonyl Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 98 | nih.gov |

| Acetophenone | 2-Phenyl-1,1,1-trifluoro-2-propanol | 96 | nih.gov |

| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 99 | nih.gov |

| Ethyl Benzoate (Ester) | 1,1,1-Trifluoroacetophenone (Ketone product) | 93 | nih.gov |

This table showcases the effectiveness of CsF-catalyzed nucleophilic trifluoromethylation of various carbonyl compounds using TMS-CF3, a model for the synthesis of branched perfluorinated alcohols. nih.gov

Mechanistic Studies of Perfluorinated Alkane Rearrangements

The rearrangement of perfluorinated alkanes and alkenes is often mediated by fluoride ions and proceeds through perfluorocarbanion intermediates. Unlike hydrocarbon chemistry where rearrangements frequently involve carbocations, the strong electron-withdrawing nature of fluorine atoms stabilizes negative charges on adjacent carbons, making carbanion formation a key mechanistic pathway. libretexts.orgyoutube.comorganicchemistrytutor.comkhanacademy.org

When a fluoride ion attacks a perfluoroalkene, it forms a tertiary or secondary perfluorocarbanion. rsc.org This intermediate can then undergo several transformations:

Elimination: The carbanion can eliminate a fluoride ion from an adjacent carbon to reform a double bond, often leading to a thermodynamically more stable isomer. rsc.org

Rearrangement: A 1,2-shift of a perfluoroalkyl group (e.g., a trifluoromethyl group) can occur, leading to a skeletal rearrangement of the carbon backbone. This process is driven by the formation of a more stable carbanion intermediate.

Fluoride Abstraction: The carbanion can be quenched by abstracting a fluorine atom, though this is less common in a purely catalytic system.

These fluoride-mediated rearrangements are crucial for understanding the thermal reactions described in section 2.3.2, where less stable branched perfluoroalkenes can be isomerized into more stable structures. researchgate.netuvic.ca While rearrangements involving carbocation intermediates are known in some contexts, such as the Criegee rearrangement in the presence of strong acids like trifluoroperacetic acid, the mechanisms under fluoride-rich conditions are dominated by carbanionic pathways. nih.gov

Molecular Structure and Spectroscopic Characterization of Perfluoro 2,3 Dimethylbutane

Advanced Spectroscopic Techniques for Perfluorinated Systems

The study of perfluorinated compounds like perfluoro-2,3-dimethylbutane necessitates the use of advanced spectroscopic techniques. The presence of numerous fluorine atoms significantly influences the electronic environment within the molecule, which in turn affects its interaction with electromagnetic radiation.

NMR spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds. The fluorine-19 (¹⁹F) nucleus is nearly 100% naturally abundant and possesses a nuclear spin of 1/2, making it highly sensitive for NMR detection, with a receptivity about 83% that of the proton (¹H). alfa-chemistry.com

In the ¹³C NMR spectrum of this compound, the chemical shifts of the carbon atoms are significantly influenced by the attached fluorine atoms. The strong electron-withdrawing effect of fluorine causes a downfield shift for the directly attached carbon atoms. Due to the symmetry of the this compound molecule, two distinct carbon environments are expected: one for the four trifluoromethyl (-CF₃) groups and another for the two quaternary carbons (-CF-) of the butane backbone.

The signals in the ¹³C NMR spectrum of fluorinated compounds are often split into complex multiplets due to C-F coupling. blogspot.com The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large, which can further aid in spectral assignment. For this compound, the signal for the -CF₃ carbons would appear as a quartet, while the signal for the -CF- carbons would appear as a doublet.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF₃ | 118 - 125 | Quartet |

| >CF- | 90 - 110 | Doublet |

Note: The chemical shift values are estimates based on general data for perfluorinated alkanes.

¹⁹F NMR spectroscopy is particularly informative for perfluorinated compounds due to its high sensitivity and wide range of chemical shifts, which typically span from -250 ppm to +80 ppm relative to a standard reference like CFCl₃. ucsb.edu This wide range allows for the clear resolution of signals from fluorine atoms in different chemical environments.

For this compound, due to its symmetrical structure, all twelve fluorine atoms of the four -CF₃ groups are chemically equivalent, and the two fluorine atoms on the backbone are also chemically equivalent. This would result in two main signals in the ¹⁹F NMR spectrum. The signal for the -CF₃ groups would be a doublet due to coupling with the adjacent fluorine atom, and the signal for the -CF- group would be a septet due to coupling with the six equivalent fluorine atoms of the two adjacent -CF₃ groups.

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF₃ | -70 to -85 | Doublet |

| >CF- | -180 to -200 | Septet |

Note: The chemical shift values are estimates based on general data for branched perfluoroalkanes and are relative to CFCl₃.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching and bending vibrations of the numerous C-F bonds. The C-F stretching vibrations typically occur in the region of 1100-1400 cm⁻¹. The exact positions and intensities of these bands are sensitive to the molecular structure and symmetry. The spectrum of this compound would likely show complex, broad absorptions in this region due to the coupling of vibrations of the many C-F bonds.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-F Stretching | 1100 - 1400 | Strong, Broad |

| CF₃ Deformation | 700 - 800 | Medium |

| C-C Skeletal Vibrations | 400 - 600 | Weak to Medium |

Note: These are general ranges for perfluorinated alkanes.

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying the skeletal vibrations of molecules. For this compound, Raman spectroscopy can provide insights into its conformational preferences. Perfluoroalkanes are known to adopt helical conformations along their carbon backbone, in contrast to the zigzag preference of their hydrocarbon counterparts. nih.gov This helical structure is a result of the steric repulsion between the bulky fluorine atoms.

The Raman spectrum of this compound would exhibit bands corresponding to the symmetric C-F stretching and C-C skeletal vibrations. The low-frequency region of the Raman spectrum is especially important for studying the conformational isomers (rotamers) of the molecule. Changes in the relative intensities of Raman bands with temperature can be used to determine the relative stabilities of different conformers. Key Raman spectral features for perfluoroalkyl substances are often observed around 300, 380, and 785 cm⁻¹. acs.org

Table 4: Predicted Raman Scattering Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Symmetric C-F Stretching | 1200 - 1400 | Medium to Strong |

| C-C Skeletal Vibrations | 400 - 800 | Strong |

| CF₃ Deformation | 200 - 400 | Medium |

Note: These are general ranges for perfluorinated alkanes.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry, particularly with electron ionization, provides valuable insights into its fragmentation pathways.

Electron Ionization Mass Spectrometry of Branched Perfluoroalkanes

Electron ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure.

For branched perfluoroalkanes like this compound (C₆F₁₄), the molecular ion peak ([M]⁺) may be observed, though often with low intensity due to the high stability of the fragment ions formed. The fragmentation of perfluoroalkanes is primarily driven by the cleavage of C-C and C-F bonds. The high electronegativity of fluorine atoms significantly influences the fragmentation process.

For this compound, the central C-C bond is also a likely site of cleavage. The fragmentation would be expected to produce various perfluorinated alkyl fragments. Common fragments observed in the mass spectra of perfluoroalkanes include ions such as [CF₃]⁺ (m/z 69), [C₂F₅]⁺ (m/z 119), [C₃F₇]⁺ (m/z 169), and so on. The relative abundance of these fragments would depend on their stability. The fragmentation of silylated polyfluoroalkyl compounds under electron ionization has also been studied, revealing complex rearrangement pathways influenced by the fluorine atoms. nih.gov

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| Ion Formula | m/z (Nominal) | Possible Origin |

| [CF₃]⁺ | 69 | Cleavage of a C-CF₃ bond |

| [C₂F₅]⁺ | 119 | Cleavage of the central C-C bond and rearrangement |

| [C₃F₇]⁺ | 169 | Cleavage of a C-C bond adjacent to a tertiary carbon |

| [C₄F₉]⁺ | 219 | Loss of a C₂F₅ radical |

| [C₅F₁₁]⁺ | 269 | Loss of a CF₃ radical |

| [C₆F₁₃]⁺ | 319 | Loss of a fluorine atom |

| [C₆F₁₄]⁺ | 338 | Molecular Ion |

Note: This table is predictive and based on general fragmentation patterns of branched perfluoroalkanes.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is crucial for differentiating between isomers, which have the same nominal mass but different exact masses due to their different atomic arrangements. lcms.czuni-giessen.de

For C₆F₁₄ isomers, such as this compound, perfluoro-2-methylpentane, and perfluoro-n-hexane, HRMS can distinguish their molecular ions based on their precise mass-to-charge ratios. While the nominal mass is 338, their exact masses will differ slightly.

Furthermore, the fragmentation patterns of these isomers under controlled conditions in a tandem mass spectrometer (MS/MS) can provide unique fingerprints for each isomer. nih.gov By selecting the molecular ion of a specific isomer and inducing further fragmentation, a characteristic set of product ions is generated. The differences in the abundance and m/z values of these product ions can be used to differentiate between the isomers even when they are present in a mixture. nih.gov The use of techniques like collision-induced dissociation (CID) in conjunction with HRMS is a powerful tool for the structural elucidation of complex molecules, including isomeric perfluorinated compounds. lcms.cz

Rotational Spectroscopy for Gas-Phase Conformational Determination

Rotational spectroscopy, or microwave spectroscopy, is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. uconn.edu By measuring the frequencies of transitions between these levels, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure. rsc.org

For a molecule like this compound, rotational spectroscopy can provide unambiguous information about its gas-phase conformation(s). Different conformers of a molecule will have distinct moments of inertia and therefore unique rotational spectra. This allows for the identification and characterization of the individual conformers present in the gas phase.

While no specific rotational spectroscopy studies on this compound were found in the reviewed literature, the technique has been successfully applied to determine the structures of other fluorinated molecules. uconn.edu Such studies would be invaluable for determining the precise bond lengths, bond angles, and dihedral angles of this compound in its isolated, gas-phase state, providing crucial data for benchmarking theoretical calculations.

X-ray Diffraction Studies of Perfluorinated Compounds

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the electron density and thus the atomic positions can be constructed.

There are no specific X-ray diffraction studies reported for this compound in the available literature. This is likely due to the challenges in obtaining suitable single crystals of this low-boiling-point compound. However, X-ray crystallography has been instrumental in elucidating the solid-state structures of a wide range of perfluorinated organic compounds. researchgate.net These studies have revealed important information about intermolecular interactions, such as fluorine-fluorine contacts, and how these interactions influence the packing of molecules in the crystal lattice.

Conformational Analysis and Isomerism in Branched Perfluoroalkanes

The conformational landscape of branched perfluoroalkanes is of significant interest due to the influence of the bulky and highly electronegative fluorine atoms on the rotational barriers around C-C single bonds. researchgate.net Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are powerful tools for investigating the relative energies and geometries of different conformers. nih.gov

For this compound, the rotation around the central C2-C3 bond is of particular interest. By analogy with its hydrocarbon counterpart, 2,3-dimethylbutane (B166060), one can consider staggered and eclipsed conformations. In 2,3-dimethylbutane, the anti-conformation (with the two isopropyl groups oriented away from each other) and the gauche conformations are the most stable. stackexchange.com

However, in this compound, the steric and electrostatic interactions between the trifluoromethyl (CF₃) groups and fluorine atoms are significantly different. The increased size of the CF₃ group compared to a methyl (CH₃) group would be expected to lead to higher rotational barriers. Computational studies on similar perfluorinated molecules have shown that the conformational preferences can differ significantly from their hydrocarbon analogs. researchgate.netmdpi.com Theoretical calculations would be necessary to accurately predict the most stable conformers of this compound and the energy barriers between them.

Theoretical and Computational Chemistry of Perfluoro 2,3 Dimethylbutane

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. For Perfluoro-2,3-dimethylbutane, these methods can elucidate its electronic structure, the nature of its chemical bonds, and predict various spectroscopic and geometric parameters.

DFT calculations can provide a detailed picture of the molecular orbitals and electron density distribution. For this compound, these calculations would likely show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are significantly influenced by the fluorine lone pairs and the C-C and C-F sigma bonds. The large HOMO-LUMO gap would be indicative of the molecule's high stability and low reactivity.

The bonding in this compound is characterized by strong C-F and C-C single bonds. Due to the electron-withdrawing effect of the fluorine atoms, the C-C bonds in the perfluorinated backbone are expected to be slightly longer and weaker than those in its hydrocarbon analog, 2,3-dimethylbutane (B166060). Quantum mechanical calculations can quantify these bond lengths and strengths, providing valuable data for understanding the molecule's conformational preferences and potential decomposition pathways under extreme conditions.

While specific computational studies detailing the electronic structure and bonding of this compound are not extensively available in the public domain, the principles derived from studies on other branched perfluoroalkanes would be applicable.

DFT methods are widely used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of complex molecules.

For this compound, DFT calculations could predict a complex vibrational spectrum with characteristic C-F stretching and bending modes. Due to the molecule's symmetry and the presence of multiple CF3 groups, certain vibrational modes would be degenerate.

Similarly, ¹⁹F and ¹³C NMR chemical shifts can be calculated with a high degree of accuracy. The predicted chemical shifts would be sensitive to the local electronic environment of each nucleus, allowing for the differentiation of the fluorine and carbon atoms in the -CF₃ and tertiary -CF groups.

The molecular geometry of this compound can be optimized using DFT to find the lowest energy conformation. The calculations would provide precise values for bond lengths, bond angles, and dihedral angles. It is expected that the steric hindrance between the bulky trifluoromethyl groups would significantly influence the preferred conformation around the central C-C bond.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational technique used to study the physical movement of atoms and molecules over time. For perfluorinated compounds, MD simulations are instrumental in understanding their behavior in the liquid state and their interactions with surfaces.

The intermolecular forces in perfluorinated liquids like molten this compound are dominated by weak van der Waals interactions. The highly electronegative fluorine atoms result in molecules with low polarizability, leading to weaker dispersion forces compared to their hydrocarbon counterparts. This results in properties such as low boiling points and surface tensions.

MD simulations can model the collective behavior of many this compound molecules in a liquid phase. By simulating the trajectories of these molecules, properties such as density, viscosity, and diffusion coefficients can be calculated. These simulations would reveal how the branched structure and the rotational and vibrational motions of the individual molecules influence the bulk properties of the liquid. The simulations can also provide insights into the local ordering and packing of these molecules in the liquid state.

The interaction of perfluorinated molecules with various surfaces is of great interest for applications such as coatings and lubricants. MD simulations can be used to study the adsorption dynamics of molecules like this compound on different substrates.

For example, simulations could model the adsorption of this compound on a graphite (B72142) surface. These simulations would track the trajectory of the molecule as it approaches the surface, providing information on the adsorption energy, the orientation of the molecule on the surface, and its diffusion behavior once adsorbed. The results would likely show that the molecule adsorbs with its fluorinated groups interacting with the surface, and the specific orientation would be influenced by the molecule's branched structure.

Force Field Development for Perfluorinated Hydrocarbons

A crucial component of accurate molecular dynamics simulations is the force field, which is a set of parameters that describes the potential energy of a system of atoms or molecules. The development of accurate force fields for perfluorinated hydrocarbons is an active area of research.

Force fields for perfluorinated compounds must accurately capture the unique nature of the C-F bond and the non-bonded interactions between fluorine atoms. These are typically developed by fitting the force field parameters to reproduce experimental data (such as liquid densities and heats of vaporization) and results from high-level quantum mechanical calculations.

For branched perfluorocarbons like this compound, the force field must also correctly describe the torsional potentials around the C-C bonds to accurately model the conformational flexibility of the molecule. Force fields such as the Optimized Potentials for Liquid Simulations (OPLS) have been extended to include parameters for perfluorinated compounds. The development of a specific and highly accurate force field for this compound would likely involve extensive QM calculations of its conformational energy landscape and fitting of torsional parameters to these results.

Computational Elucidation of this compound Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) and various ab initio calculations are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies. For perfluorinated compounds, these theoretical approaches are crucial for understanding the stability of the C-F bond and the energetic barriers to its cleavage.

General Reaction Mechanisms for Perfluoroalkanes

While specific data for this compound is unavailable, computational studies on other perfluoroalkanes have primarily focused on two key areas of reactivity: thermal decomposition and C-F bond activation.

Thermal Decomposition: The thermal degradation of perfluorinated compounds is a critical area of study, particularly for the development of effective remediation technologies for environmentally persistent PFAS. Computational studies in this area typically model the unimolecular decomposition pathways, identifying the weakest bonds and the initial steps of fragmentation. For instance, research on the thermal decomposition of perfluoroalkyl ether carboxylic acids has shown that bond dissociation energies (BDEs) can be accurately predicted using DFT methods. These calculations help to identify the most likely initial bond-breaking events, which are crucial for understanding the subsequent degradation cascade.

C-F Bond Activation: The activation of the exceptionally strong carbon-fluorine bond is a central theme in organofluorine chemistry. Computational studies have been employed to explore various strategies for C-F bond activation, including reactions with metals, strong reducing agents, and frustrated Lewis pairs. These theoretical investigations can elucidate the electronic and steric factors that influence the feasibility and regioselectivity of C-F bond cleavage. For example, computational analysis has been used to understand the competition between C-F bond addition and other reaction pathways in transition metal-mediated reactions.

Illustrative Computational Data for Analogous Perfluorinated Compounds

To illustrate the type of data generated in computational studies of perfluoroalkane reactivity, the following tables present theoretical findings for other perfluorinated molecules. It is imperative to note that this data is not for this compound and is provided here solely for illustrative purposes.

| Compound | Bond | BDE (kcal/mol) |

|---|---|---|

| Perfluorobutanoic Acid (PFBA) | α-C–COOH | ~100-110 |

| Perfluoropentanoic Acid (PFPeA) | α-C–COOH | ~100-110 |

| Perfluorooctanoic Acid (PFOA) | α-C–COOH | ~100-110 |

| Reaction Type | Perfluorinated Substrate | Ea (kcal/mol) |

|---|---|---|

| Phosphorus-mediated defluorination | Perfluoroalkyl Ketone | ~15-20 |

| β-Fluoride elimination | Titanium-alkoxide complex | ~10-15 |

Future computational studies on this compound would likely focus on elucidating similar reaction mechanisms. Key areas of investigation would include identifying the most labile C-F and C-C bonds for thermal decomposition and exploring potential pathways for C-F bond activation by various reagents. Such studies would provide fundamental insights into the chemical behavior of this highly fluorinated molecule.

Advanced Applications and Functional Materials Research Involving Perfluoro 2,3 Dimethylbutane and Its Derivatives

Perfluoro-2,3-dimethylbutane as a Specialized Solvent and Reaction Medium

The distinct physical and chemical properties of perfluorocarbons, such as high density, chemical inertness, and immiscibility with both aqueous and many organic solvents, position them as valuable media for specialized chemical reactions and separations. While direct research on this compound in these applications is not extensively documented, its properties as a branched perfluorocarbon suggest its potential utility in areas where linear perfluorocarbons are already established.

Perfluorinated solvents are key to the concept of fluorous biphasic catalysis, a technique that facilitates the separation of catalysts from reaction products. sioc-journal.cn In this system, a catalyst is modified with a "fluorous ponytai" to make it soluble in the perfluorinated phase. The reactants and products, being soluble in a conventional organic solvent, form a separate phase. This immiscibility allows for the simple separation of the catalyst-containing fluorous phase from the product-containing organic phase at the end of the reaction, enabling efficient catalyst recycling. nih.gov

Branched perfluorocarbons, such as this compound, could offer advantages in these systems. Their branched structure can lead to different physical properties, such as viscosity and boiling point, compared to their linear counterparts, which may be beneficial for specific synthetic applications. Research into the use of a cobalt complex with a fluorinated ligand in a fluorocarbon solvent system for selective alkane hydroxylation has demonstrated the potential of these systems to minimize overoxidation and improve product selectivity. nih.gov The high gas solubility in perfluorocarbons is another property that can be exploited, for instance, in reactions involving gaseous substrates like butane. nih.gov

The unique solubility characteristics of perfluorocarbons also make them effective extractants in specialized chemical separations. diva-portal.org The principle of "fluorous-phase" extraction relies on the preferential solubility of compounds tagged with perfluorinated chains in a perfluorinated solvent. nih.gov This technique has been applied to various separation challenges, including the purification of biomolecules and the isolation of specific reaction products. nih.gov

Functional Coatings and Surface Modification Technologies

Derivatives of this compound are at the forefront of research into functional coatings and surface modification, particularly in the realm of micro and nano-scale devices where surface forces are dominant.

In Micro-Electro-Mechanical Systems (MEMS) and Nano-Electro-Mechanical Systems (NEMS), stiction—the unintended adhesion of contacting surfaces—is a major cause of device failure. researchgate.net To mitigate this, ultra-thin coatings of low-surface-energy materials are applied. Self-assembled monolayers (SAMs) of perfluorinated compounds are promising candidates for these anti-stiction coatings due to their ability to form dense, ordered layers with exceptionally low surface energy. researchgate.netdtu.dk

A derivative of this compound, Perfluoro(2,3-dimethylbutan-2-ol), has been investigated as a potent anti-stiction molecule for NEMS. researchgate.net The self-assembly of this molecule on metal surfaces, such as tungsten, is driven by the interaction of the hydroxyl (-OH) head group with the metal surface. This head group facilitates the chemisorption of the molecules onto the electrode surfaces, forming a densely packed monolayer. The fluorinated backbone of the molecule, with its terminal CF3 groups, is oriented away from the surface. This orientation is crucial for reducing surface adhesion energy due to the low polarizability of the C-F bonds. researchgate.net

The branched structure of Perfluoro(2,3-dimethylbutan-2-ol) is a key feature of its design. Compared to linear perfluorinated molecules, branched structures can form shorter and more compact monolayers. This is advantageous in NEMS as it minimizes any negative impact on the on-state electrical conduction of the device while still providing a significant reduction in adhesive forces. researchgate.net

The application of a Perfluoro(2,3-dimethylbutan-2-ol) SAM on the tungsten contact surfaces of a NEMS relay has been shown to significantly reduce the hysteresis voltage, a key parameter related to contact adhesion. researchgate.net Research has demonstrated a 71% reduction in hysteresis voltage after the application of this branched perfluorocarbon coating. researchgate.net This improvement is attributed to the low surface energy of the fluorinated monolayer, which mitigates the attractive forces between the contacting surfaces.

The optimization of these anti-stiction coatings involves a balance between the length and structure of the perfluorinated molecule and its impact on the electrical performance of the NEMS device. While longer linear chains can further reduce adhesive forces, they can also impede electrical conduction. The use of shorter, branched molecules like Perfluoro(2,3-dimethylbutan-2-ol) presents an effective strategy to achieve a significant reduction in stiction without compromising the device's electrical characteristics. researchgate.net Experimental results have shown that NEMS relays coated with this molecule exhibit abrupt switching, a high ON/OFF current ratio, and a very low hysteresis voltage. researchgate.net

Below is a data table summarizing the impact of the Perfluoro(2,3-dimethylbutan-2-ol) coating on NEMS relay performance based on available research findings. researchgate.net

| Parameter | Before Coating | After Coating with Perfluoro(2,3-dimethylbutan-2-ol) SAM | Percentage Improvement |

| Hysteresis Voltage | ~70 mV | ~20 mV | 71% |

| ON/OFF Current Ratio | >10^7 | >10^7 | - |

| OFF-state Current | Undetectably low | Undetectably low | - |

Studies of Interfacial Phenomena and Wettability Control in Fluorinated Systems

Research into the interfacial phenomena of fluorinated systems is crucial for developing advanced materials with controlled wettability, such as superhydrophobic and oleophobic surfaces. While direct and extensive studies focusing solely on this compound are not widely available in publicly accessible literature, the broader principles governing the behavior of branched perfluoroalkanes at interfaces provide significant insights.

Perfluorinated compounds are well-known for their exceptionally low surface energy. This characteristic is a direct result of the strong carbon-fluorine bonds and the low polarizability of the fluorine atoms, which leads to weak van der Waals interactions. Consequently, liquids composed of perfluorinated molecules, including isomers of perfluorohexane (B1679568) like this compound, exhibit very low surface tension. For instance, the surface tension of a related compound, perfluoro-2,3-dimethylpentane, has been reported, highlighting the characteristic low surface energy of branched perfluoroalkanes.

The behavior of perfluoroalkanes at the air-water interface is of particular interest. Studies have shown that perfluoroalkanes tend to form stable monolayers at this interface. Investigations into the self-assembly of perfluoroalkylalkanes have revealed the formation of complex nanostructures, such as hemimicelles, at the water's surface. This behavior is driven by the amphiphobic nature of these molecules, where the perfluorinated moiety has a strong aversion to both water and hydrocarbon environments. While these studies often focus on linear or single-chain branched molecules, the principles of self-assembly are applicable to more complex isomers like this compound.

The control of wettability on solid surfaces is a key application of fluorinated compounds. The creation of superhydrophobic surfaces, which exhibit water contact angles greater than 150°, often involves the combination of low surface energy materials and surface roughness at the micro- or nanoscale. Fluorinated coatings are ideal for this purpose. Although specific examples using this compound are not prominent in the literature, the general approach involves the application of fluorinated silanes, polymers, or other fluorinated molecules to create a low-energy surface. The branched structure of this compound could potentially influence the packing of molecules on a surface, which in turn would affect the final wettability of the coating. Research on branched versus linear perfluorocarbon chains in the formation of superhydrophobic films suggests that branching can influence surface morphology and, consequently, the oleophobicity of the surface.

Role in Heat Transfer Fluids and Thermal Management Systems

Perfluorocarbons (PFCs), including isomers of perfluorohexane such as this compound, are valued for their properties as heat transfer fluids, particularly in demanding applications like thermal management systems for electronics and aerospace technology. Their high thermal stability, chemical inertness, wide liquid range, and low toxicity make them suitable for these purposes.

A fluid designated as FC-72, which is a mixture of perfluorohexane isomers including this compound and perfluoro-2,2-dimethylbutane, has been a subject of study for space-based applications. These fluids are considered for single-phase and two-phase heat transfer systems due to their favorable thermodynamic and transport properties.

Investigation of Thermal Stability in High-Temperature and High-Pressure Environments

The thermal stability of heat transfer fluids is a critical parameter, especially in environments with high operating temperatures and pressures. Perfluoroalkanes are known for their robust thermal stability due to the strength of the C-F and C-C bonds.

Studies on perfluorohexane (PFH) fluids, which include the branched isomer this compound, have been conducted to evaluate their stability under thermal stress. In one such study, PFH fluids were subjected to pyrolysis in a temperature range of 200 – 450 °C. The results indicated that the PFH samples, including the isomeric mixture, showed no significant degradation even under the most aggressive study conditions. This high degree of thermal stability is a key advantage for their use in long-duration missions and high-performance electronic cooling where reliability is paramount. The thermal breakdown of perfluorocarbons, when it does occur, is likely to initiate in the vapor phase or on a metal surface through the cleavage of carbon-carbon bonds.

Analysis of Thermal Decomposition Pathways and Associated Byproducts

While perfluoroalkanes are generally stable, understanding their potential decomposition pathways and the byproducts that may form under extreme conditions is crucial for safety and material compatibility. The primary concern with the thermal decomposition of some fluorinated hydrocarbons is the formation of toxic compounds such as perfluoroisobutene (PFiB).

For perfluorohexane isomers, including the branched structures like this compound, the propensity to form PFiB has been a consideration. However, research on the pyrolysis of a mixture containing this compound and perfluoro-2,2-dimethylbutane did not show significant formation of hazardous byproducts under the tested conditions. The decomposition of perfluorocarbons can lead to the formation of other, lower molecular weight fluorocarbons and potentially some polymeric material through the recombination of fragments from the initial C-C bond breaking. The specific decomposition pathways are influenced by factors such as temperature, pressure, contact time, and the presence of catalysts or other materials.

Separation Science and Adsorption Phenomena

The separation of isomers of perfluorinated alkanes is a significant challenge in both analytical and preparative chemistry due to their similar physical and chemical properties. Research in this area is driven by the need for pure compounds for specific applications and for the analytical determination of isomeric compositions in commercial products and environmental samples.

Adsorption Selectivity of Perfluorinated Alkane Isomers on Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with tunable pore sizes and surface functionalities, making them promising candidates for the selective adsorption and separation of gas and liquid mixtures. The separation of alkane isomers using MOFs has been an active area of research, primarily focusing on hydrocarbons. The principles, however, can be extended to their perfluorinated counterparts.

The separation of linear from branched alkanes in MOFs is often based on size exclusion or differences in adsorption affinity. MOFs with pore apertures close to the kinetic diameter of the branched isomers can selectively adsorb the linear isomers. For perfluoroalkane isomers, such as the more compact, doubly branched this compound versus the linear n-perfluorohexane, MOFs with precisely tailored pore dimensions could offer a viable separation strategy. While specific studies on the adsorption of this compound isomers on MOFs are not widely reported, research on the separation of C6 alkane isomers has demonstrated that MOFs can be designed to separate molecules based on their degree of branching. This suggests that a similar approach could be successful for perfluorinated C6 isomers. The interaction between the perfluorinated alkanes and the MOF framework would be dominated by van der Waals forces, and the selectivity would arise from a combination of steric effects and the optimization of these interactions within the pores.

Chromatographic Separation Techniques for this compound Isomers

Chromatography is a powerful technique for the separation and analysis of complex mixtures of isomers. For volatile compounds like this compound, gas chromatography (GC) is a particularly suitable method.

The separation of perfluoroalkane isomers by GC is typically achieved using capillary columns with a non-polar or moderately polar stationary phase. The elution order of the isomers is generally related to their boiling points and their interaction with the stationary phase. More compact, highly branched isomers often have lower boiling points than their linear counterparts and may elute earlier. However, the specific interactions with the stationary phase can also play a significant role. For instance, the separation of C6 alkane isomers has been demonstrated on various GC columns, where the resolution depends on the column chemistry and temperature programming.

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is another important tool for the analysis of perfluorinated compounds. While often used for less volatile and more polar PFAS, LC methods can also be developed for the separation of neutral perfluoroalkanes. The choice of stationary and mobile phases is critical for achieving separation of closely related isomers. The development of specific chromatographic methods for the baseline separation of all perfluorohexane isomers, including this compound, would be valuable for quality control of industrial products and for detailed toxicological and environmental studies.

Environmental Fate and Degradation Pathways of Perfluorinated Analogs

Bioremediation Strategies for Perfluorinated Compounds

The bioremediation of perfluorinated compounds presents a significant scientific challenge due to their recalcitrance to microbial degradation. The high stability of the C-F bond makes it difficult for microbial enzymes to break down these molecules.

Direct microbial degradation of perfluoroalkanes is considered to be extremely limited in the environment. nih.gov While some microorganisms have been shown to transform certain polyfluorinated compounds, the complete mineralization of perfluoroalkanes has not been demonstrated under natural conditions. nih.govresearchgate.net The lack of functional groups that are susceptible to enzymatic attack is a major impediment to microbial degradation. researchgate.net Research into the microbial degradation of PFAS has primarily focused on compounds with functional groups, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), rather than the inert perfluoroalkanes. nih.govmcgill.ca

Biocatalytic approaches for the dehalogenation of perfluorinated alkanes are still in the early stages of research. Dehalogenase enzymes, which can cleave carbon-halogen bonds, have been investigated for their potential to degrade halogenated compounds. However, their effectiveness against the highly stable C-F bonds in perfluoroalkanes is limited. researchgate.net The steric hindrance from the multiple fluorine atoms and the high bond energy present significant challenges for enzymatic defluorination. While some studies have explored the potential of certain microbial enzymes to act on fluorinated compounds, the practical application for the remediation of perfluoroalkanes remains a distant goal.

Advanced Oxidation and Reduction Processes for Perfluorinated Alkane Destruction

Given the limitations of natural degradation and bioremediation, researchers have focused on developing more aggressive treatment technologies, such as advanced oxidation processes (AOPs) and advanced reduction processes (ARPs), for the destruction of perfluorinated compounds.

AOPs generate highly reactive species, such as hydroxyl radicals, which can potentially oxidize organic pollutants. redalyc.orgtaylorfrancis.com However, the effectiveness of AOPs against perfluoroalkanes is generally low due to the resistance of the C-F bond to oxidative attack. researchgate.net

ARPs, on the other hand, utilize highly reducing species like hydrated electrons (e_aq^-) to break the C-F bond. nih.govresearchgate.net These processes have shown more promise for the degradation of perfluorinated compounds. nih.gov The UV/sulfite process is one such ARP that has been demonstrated to be effective in degrading some PFAS. nih.gov

Table 1: Overview of Advanced Reduction Processes for PFAS Degradation

| Technology | Reductant | Mechanism | Target Compounds | Efficiency | Reference |

|---|---|---|---|---|---|

| UV/Sulfite | Hydrated electron (e_aq^-) | Reductive defluorination | PFOA, PFOS | High | nih.gov |

| UV/Iodide | Hydrated electron (e_aq^-) | Reductive defluorination | PFOA | Moderate | researchgate.net |

It is important to note that the effectiveness of these advanced processes can be influenced by the specific structure of the perfluorinated compound. Branched isomers like Perfluoro-2,3-dimethylbutane may exhibit different degradation kinetics and pathways compared to their linear counterparts. researchgate.net For instance, reductive defluorination of branched perfluoroalkyl substances has been reported to be more challenging in some cases. researchgate.net

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluoroalkyl acids | PFAAs |

| Perfluoroalkyl carboxylic acids | PFCAs |

| Perfluoroalkane sulfonic acids | PFSAs |

| Perfluorooctanoic acid | PFOA |

Thermolytic and Pyrolysis Studies for Perfluoroalkane Remediation

Thermal treatment methods, such as thermolysis and pyrolysis, are being investigated as potential remediation strategies for per- and polyfluoroalkyl substances (PFAS). These processes involve subjecting the compounds to high temperatures in the absence or presence of a controlled amount of oxygen.

Research on the thermal stability of perfluorohexane (B1679568) (C6F14), the parent compound of this compound, indicates that thermal decomposition occurs at temperatures between 200°C and 450°C. polimi.itresearchgate.net The specific isomers of C6F14 can influence the rate of decomposition. nasa.govdtic.mil For instance, studies on the pyrolysis of normal perfluorohexane at temperatures exceeding 700°C in a helium atmosphere have shown decomposition of the compound. nasa.gov

The pyrolysis of larger perfluoroalkanesulfonates (PFSAs) has been shown to produce a variety of smaller perfluorinated compounds, including branched-chain and cyclic perfluoroalkanes. nih.gov The decomposition mechanisms and the resulting products are highly dependent on the temperature and the presence of other materials, such as granular activated carbon (GAC). nih.gov For example, the pyrolysis of potassium perfluorobutanesulfonate (B13733166) (PFBS-K) at 500°C yields perfluorobutenes (1-C4F8 and 2-C4F8) and tetrafluoroethylene (B6358150) (C2F4), while at 600°C, the primary product is CF3CF=CFCF3. nih.gov

While specific studies on the pyrolysis of this compound are limited, the general principles of perfluoroalkane pyrolysis suggest that the primary decomposition pathway would involve the cleavage of C-C bonds, leading to the formation of smaller, stable perfluorinated alkanes and alkenes. The branching in the structure of this compound may influence the specific fragmentation patterns and product distribution compared to its linear isomer, n-perfluorohexane.

Table 1: Thermal Decomposition Products of Selected Perfluorinated Compounds

| Compound | Treatment | Temperature (°C) | Key Products | Reference |

| Perfluorohexane (C6F14) | Thermal Decomposition | 200 - 450 | Decomposition observed | polimi.itresearchgate.net |

| Normal Perfluorohexane | Pyrolysis | >700 | Decomposition observed | nasa.gov |

| Potassium Perfluorobutanesulfonate (PFBS-K) | Pyrolysis | 500 | 1-C4F8, 2-C4F8, C2F4, SO2 | nih.gov |

| Potassium Perfluorobutanesulfonate (PFBS-K) | Pyrolysis | 600 | CF3CF=CFCF3, C2F4, SO2 | nih.gov |

Non-Thermal Plasma and Electrochemical Degradation Methodologies

Non-thermal plasma (NTP) and electrochemical oxidation are emerging and promising technologies for the degradation of PFAS. These methods rely on the generation of highly reactive species that can break the strong C-F bonds.

Non-Thermal Plasma (NTP)

NTP treatment involves the generation of a partially ionized gas (plasma) at or near room temperature. This plasma contains a mixture of electrons, ions, and reactive neutral species, such as hydroxyl radicals (•OH) and aqueous electrons (e-aq), which can effectively degrade persistent organic pollutants. researchgate.net Studies have demonstrated that NTP is an efficient method for the degradation of low concentrations (<1 µg/L) of perfluorinated compounds in water, with over 50% reduction achievable in under 200 seconds. d-nb.infogala-ev.org

Electrochemical Degradation

Electrochemical oxidation utilizes an electric current to drive oxidation-reduction reactions at the surface of an electrode, leading to the breakdown of contaminants. This method has shown high removal rates (>99%) for long-chain PFAS and can mineralize organic matter to carbon dioxide and water. nih.gov The process is influenced by the electrode material, current density, and the chemical composition of the water matrix. nih.govnih.gov

Research has shown that the chemical structure of PFAS, including branching, can affect the rate of electrochemical decomposition. researchgate.net For instance, some studies have indicated that branched isomers may have different degradation kinetics compared to their linear counterparts. While direct electrochemical degradation studies on this compound are scarce, the existing body of research on a wide range of PFAS provides a strong foundation for its potential degradation through this method. The process would likely involve direct electron transfer at the anode, leading to the formation of perfluoroalkyl radicals and subsequent fragmentation.

Analytical Methodologies for Environmental Monitoring of Perfluorinated Alkane Isomers

The accurate detection and quantification of perfluorinated compounds in various environmental matrices are crucial for understanding their fate, transport, and potential risks. The analysis of perfluoroalkane isomers, such as this compound, presents unique challenges due to their volatility and the presence of multiple structural isomers.

Trace Analysis of Perfluoroalkane Isomers in Environmental Matrices

The analysis of volatile perfluorocarbons, including isomers of perfluorohexane, in environmental samples like air and water often requires specialized techniques to achieve the necessary sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like this compound, gas chromatography coupled with mass spectrometry (GC-MS) is a primary analytical technique. Air samples can be collected on sorbent tubes, followed by thermal desorption (TD) to release the analytes into the GC-MS system. thermofisher.comchromatographyonline.comlabrulez.com This TD-GC-MS approach allows for the pre-concentration of trace-level contaminants from large volumes of air, enabling detection at the parts-per-trillion (ppt) level or lower. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

The separation of different isomers of a perfluoroalkane can be challenging. However, the use of high-resolution capillary GC columns with specific stationary phases can facilitate the separation of closely related isomers.

Table 2: Analytical Techniques for Volatile Perfluorinated Compounds

| Technique | Sample Matrix | Key Features | Reference |

| Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) | Indoor Air | High-throughput analysis of multiple PFAS classes. | thermofisher.comchromatographyonline.comlabrulez.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air | Direct analysis and derivatization for challenging analytes. | nih.gov |

| Gas Chromatography-Positive Chemical Ionization-Mass Spectrometry (GC-PCI-MS) | Air | Analysis of volatile, neutral PFAS. | researchgate.net |

Development of Bioindicators for Perfluorinated Compound Presence

Bioindicators are living organisms that can be used to monitor environmental pollution. They can accumulate pollutants from their environment, and the analysis of their tissues can provide an integrated measure of pollution over time.

Plants as Bioindicators

Plants have been widely used as bioindicators for various atmospheric pollutants. mdpi.comresearchgate.netumad.de Their large surface areas, particularly leaves, can intercept and accumulate airborne contaminants. For airborne fluoride (B91410), which is a component of perfluorinated compounds, certain plant species have been identified as effective bioindicators, showing visible signs of injury at low concentrations. nih.gov

Mosses and Lichens

Mosses and lichens are particularly effective bioindicators for atmospheric pollution. mdpi.comenn.comnih.govresearchgate.netresearchgate.net Lacking a root system, they absorb water and nutrients directly from the atmosphere, making them highly sensitive to airborne contaminants. Mosses have been successfully used to monitor heavy metals, polycyclic aromatic hydrocarbons (PAHs), and other pollutants. Their ability to accumulate compounds from the air suggests their potential for monitoring volatile perfluorocarbons. While specific studies on the use of mosses to monitor this compound are limited, the established use of these organisms for other persistent organic pollutants indicates their promise in this area. Further research would be needed to determine the uptake and accumulation kinetics of specific perfluoroalkanes in different moss and lichen species.

常见问题

Q. What are the key physicochemical properties of Perfluoro-2,3-dimethylbutane, and how do they influence experimental design?

this compound (C₆F₁₄) exhibits a density of 1.655 g/cm³, a boiling point of 60.3°C, and a refractive index of 1.247 . These properties are critical for designing experiments involving phase separation, solvent compatibility, or high-temperature applications. For instance, its low boiling point necessitates controlled environments to prevent volatilization during reactions. Researchers should also account for its high fluorine content, which impacts solubility in non-polar matrices and reactivity in fluorophilic systems.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to its volatility and fluorine-specific fragmentation patterns . For environmental samples, solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves sensitivity, particularly when distinguishing it from co-eluting perfluorinated compounds (PFCs) like perfluorohexane . Calibration standards should include isotopically labeled analogs (e.g., ¹³C-labeled PFCs) to correct for matrix effects .

Q. How is this compound synthesized, and what purity controls are essential?

Synthesis typically involves radical telomerization of tetrafluoroethylene with iodine-containing intermediates, followed by dehalogenation . Critical purity controls include:

- GC-MS analysis to detect trace isomers (e.g., perfluoro-2-methylpentane) .

- 19F NMR spectroscopy to confirm structural integrity and absence of hydrogen-containing impurities .

- Karl Fischer titration to ensure water content <50 ppm, as moisture can hydrolyze perfluorinated bonds .

Advanced Research Questions

Q. How does the thermal stability of this compound under extreme conditions impact its use in aerospace applications?

Thermal stressing studies at >300°C reveal that this compound decomposes into trace perfluorobutane (C₄F₁₀) and perfluoroisopentane (C₅F₁₂), with a half-life of 72 hours at 350°C . This stability makes it suitable for heat-transfer fluids in satellites, but researchers must model degradation kinetics to predict long-term performance. Accelerated aging tests under vacuum and UV exposure are recommended to simulate space conditions .

Q. What methodological approaches resolve discrepancies between computational and experimental thermodynamic data for this compound?

Discrepancies in properties like vapor pressure (196 mmHg at 25°C) vs. theoretical estimates often arise from incomplete parameterization of fluorine interactions in force fields. To address this:

Q. What challenges arise in assessing the environmental persistence of this compound compared to other PFCs?

Unlike perfluorooctanoic acid (PFOA), this compound lacks polar functional groups, reducing bioavailability but increasing atmospheric longevity. Key challenges include:

- Atmospheric lifetime estimation : Use laser-induced fluorescence (LIF) to measure reaction rates with hydroxyl radicals .

- Bioaccumulation potential : Conduct trophic magnification studies in model ecosystems, comparing lipid-water partitioning coefficients (log Kₒw) with shorter-chain PFCs like PFBS .

Data Contradictions and Mitigation Strategies

Q. How should researchers address conflicting reports on the environmental toxicity of this compound?

Discrepancies in toxicity data (e.g., LD₅₀ values) may stem from impurity profiles or exposure pathways. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。